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molecular formula C14H12N4O2S B8554329 5-{[4-(Dimethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-84-7

5-{[4-(Dimethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B8554329
M. Wt: 300.34 g/mol
InChI Key: JMUILHLLEBRPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

Following the general method as outlined in Example 1, starting from 4-Dimethylamino-quinazoline-6-carbaldehyde (intermediate 14) and 1,3-thiazolidine-2,4-dione, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=O)[CH:11]=2)[N:6]=[CH:5][N:4]=1.[S:16]1[CH2:20][C:19](=[O:21])[NH:18][C:17]1=[O:22]>>[CH3:1][N:2]([CH3:15])[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=[C:20]3[S:16][C:17](=[O:22])[NH:18][C:19]3=[O:21])[CH:11]=2)[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=NC=NC2=CC=C(C=C12)C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=NC=NC2=CC=C(C=C12)C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=NC2=CC=C(C=C12)C=C1C(NC(S1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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